molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No. B1293800
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Patent
US07737161B2

Procedure details

To a solution of diisopropylamine (20.0 g) in tetrahydrofuran (200 ml) is added dropwise 1.6 M n-butyllithium/n-hexane solution under ice-cooling. The mixture is then stirred for 30 minutes under the same cooling conditions. The reaction mixture is cooled with dry ice-acetone, and thereto is added dropwise a solution of 4-chloropyridine (20.4 g) in tetrahydrofuran (100 ml). The mixture is then stirred for 20 minutes under the same cooling conditions. The resulting reaction solution is poured in crushed dry ice in a portion and then warmed to room temperature. The reaction solution is cooled with ice and basified by addition of sodium hydroxide, followed by concentration under reduced pressure. The resulting residue is dissolved in water and washed with dichloromethane. The aqueous layer is cooled with ice and acidified with conc. hydrochloric acid. The precipitates are collected by filtration and dried to give 4-chloronicotinic acid hydrochloride (21.4 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19](=[O:21])=[O:20].CC(C)=O.[Cl:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1.[OH-].[Na+]>O1CCCC1.C(=O)=O>[ClH:26].[Cl:26][C:27]1[C:32]([C:19]([OH:21])=[O:20])=[CH:31][N:30]=[CH:29][CH:28]=1 |f:1.2,3.4,6.7,10.11|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
20.4 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 30 minutes under the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
same cooling conditions
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 20 minutes under the
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
same cooling conditions
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled with ice
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in water
WASH
Type
WASH
Details
washed with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is cooled with ice
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC1=CC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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